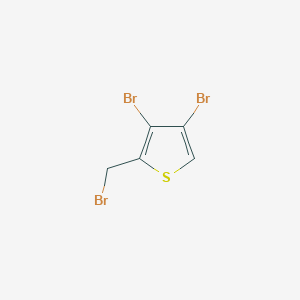
Methyl 4-methyl-2-(thiophene-2-carboxamido)-5-(p-tolylcarbamoyl)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-méthyl-2-(thiophène-2-carboxamido)-5-(p-tolylcarbamoyl)thiophène-3-carboxylate de méthyle est un composé organique complexe qui présente un système cyclique de thiophène. Les dérivés du thiophène sont connus pour leurs applications dans divers domaines, notamment les produits pharmaceutiques, les produits agrochimiques et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-méthyl-2-(thiophène-2-carboxamido)-5-(p-tolylcarbamoyl)thiophène-3-carboxylate de méthyle implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Formation du cycle thiophène : Le cycle thiophène peut être synthétisé par la synthèse de Paal-Knorr, qui implique la cyclisation de 1,4-dicétones avec des sources de soufre.
Amidation et estérification : L’introduction des groupes carboxamido et carbamoyl peut être réalisée par des réactions d’amidation à l’aide d’amines et d’acides carboxyliques appropriés. L’estérification peut être réalisée en utilisant du méthanol et des catalyseurs acides.
Réactions de substitution : Les groupes méthyle et p-tolyle peuvent être introduits par des réactions de substitution à l’aide d’halogénoalcanes et de catalyseurs appropriés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des versions optimisées des voies de synthèse décrites ci-dessus, en mettant l’accent sur le rendement, la pureté et la rentabilité. La production à grande échelle peut utiliser des réacteurs à flux continu et des systèmes automatisés pour garantir une qualité et une efficacité constantes.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-méthyl-2-(thiophène-2-carboxamido)-5-(p-tolylcarbamoyl)thiophène-3-carboxylate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène, ce qui conduit à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs comme l’hydrure de lithium et d’aluminium, ce qui conduit à la formation de thiols ou de thioéthers.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, selon les groupes fonctionnels présents.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Halogénoalcanes et catalyseurs tels que le palladium ou le cuivre.
Principaux produits formés
Oxydation : Sulfoxydes, sulfones.
Réduction : Thiols, thioéthers.
Substitution : Divers dérivés substitués du thiophène.
Applications de la recherche scientifique
Le 4-méthyl-2-(thiophène-2-carboxamido)-5-(p-tolylcarbamoyl)thiophène-3-carboxylate de méthyle a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules et de matériaux plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme candidat médicament potentiel en raison de ses caractéristiques structurales uniques.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les semi-conducteurs organiques et les polymères conducteurs.
Applications De Recherche Scientifique
Methyl 4-methyl-2-(thiophene-2-carboxamido)-5-(p-tolylcarbamoyl)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mécanisme D'action
Le mécanisme d’action du 4-méthyl-2-(thiophène-2-carboxamido)-5-(p-tolylcarbamoyl)thiophène-3-carboxylate de méthyle dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, ce qui conduit à la modulation des voies biochimiques. Les voies et les cibles exactes peuvent varier en fonction de l’activité biologique spécifique étudiée.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(thiophène-2-carboxamido)-4-méthyl-5-(p-tolylcarbamoyl)thiophène-3-carboxylate de méthyle
- 4-méthyl-2-(thiophène-2-carboxamido)-5-(phénylcarbamoyl)thiophène-3-carboxylate de méthyle
- 4-méthyl-2-(thiophène-2-carboxamido)-5-(m-tolylcarbamoyl)thiophène-3-carboxylate de méthyle
Unicité
Le 4-méthyl-2-(thiophène-2-carboxamido)-5-(p-tolylcarbamoyl)thiophène-3-carboxylate de méthyle est unique en raison de l’arrangement spécifique de ses groupes fonctionnels, qui peuvent influencer sa réactivité chimique et son activité biologique. La présence à la fois de groupes carboxamido et carbamoyl sur le cycle thiophène offre des possibilités de modifications chimiques et d’applications diverses.
Propriétés
Formule moléculaire |
C20H18N2O4S2 |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
methyl 4-methyl-5-[(4-methylphenyl)carbamoyl]-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C20H18N2O4S2/c1-11-6-8-13(9-7-11)21-18(24)16-12(2)15(20(25)26-3)19(28-16)22-17(23)14-5-4-10-27-14/h4-10H,1-3H3,(H,21,24)(H,22,23) |
Clé InChI |
SRAARGIPZIUSCJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=CS3)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide](/img/structure/B12074339.png)

![3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12074346.png)




![tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate](/img/structure/B12074385.png)


![7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine](/img/structure/B12074420.png)



